N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are a class of organic compounds that contain a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide include:
4,7-Dimethoxy-1,3-benzothiazol-2-amine: Another benzothiazole derivative with similar structural features.
N’-(1,3-benzothiazol-2-yl)-arylamides: A class of compounds with antibacterial properties.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This unique structure may confer distinct properties, making it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with methoxy groups and an amide functional group. Its chemical formula is C14H17N3O4S, indicating the presence of nitrogen and sulfur atoms which are characteristic of benzothiazole derivatives.
Structural Features
Feature | Description |
---|---|
Benzothiazole Core | Central moiety providing biological activity |
Methoxy Substituents | Enhance solubility and bioactivity |
Amide Group | Contributes to interaction with biological targets |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines.
Case Studies and Research Findings
- Cell Proliferation Inhibition : Research has shown that compounds similar to this compound significantly inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay method .
- Mechanism of Action : The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis. For instance, compounds in this class have been shown to inhibit the AKT and ERK pathways, leading to reduced cell viability and increased apoptosis in treated cells .
- Inflammatory Response Modulation : The compound's ability to lower levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models indicates its potential role in anti-inflammatory therapies .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for antimicrobial properties. Some studies suggest that modifications to the benzothiazole structure can enhance antibacterial efficacy against various pathogens.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Benzothiazole Derivative : The initial step often includes the reaction of 4,7-dimethoxybenzothiazole with appropriate amines or acid chlorides under controlled conditions.
- Formation of Amide Bond : The final product is generated through an amide coupling reaction between the benzothiazole derivative and 3,5-dimethoxybenzoic acid or its derivatives.
Synthetic Route Overview
Step | Reaction Type | Key Reagents |
---|---|---|
1. Benzothiazole Synthesis | Condensation | Thiourea derivatives |
2. Amide Formation | Coupling | Acid chlorides |
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-22-11-7-10(8-12(9-11)23-2)17(21)20-18-19-15-13(24-3)5-6-14(25-4)16(15)26-18/h5-9H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFHGIQGJXIWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.